ML 400

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

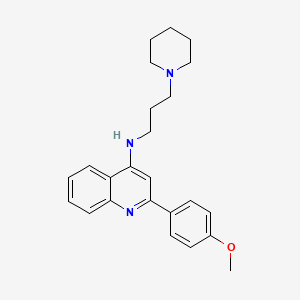

C24H29N3O |

|---|---|

分子量 |

375.5 g/mol |

IUPAC名 |

2-(4-methoxyphenyl)-N-(3-piperidin-1-ylpropyl)quinolin-4-amine |

InChI |

InChI=1S/C24H29N3O/c1-28-20-12-10-19(11-13-20)23-18-24(21-8-3-4-9-22(21)26-23)25-14-7-17-27-15-5-2-6-16-27/h3-4,8-13,18H,2,5-7,14-17H2,1H3,(H,25,26) |

InChIキー |

CCEQOVGPLKQKET-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 |

製品の起源 |

United States |

Foundational & Exploratory

ML400: A Comprehensive Technical Guide to its Mechanism of Action as a Selective LMPTP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML400 is a potent and selective small molecule inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key regulator in various cellular processes, including insulin signaling and adipogenesis. This document provides an in-depth technical overview of the mechanism of action of ML400, summarizing its biochemical properties, cellular effects, and the experimental protocols used for its characterization. It also explores the therapeutic potential of targeting LMPTP, with a focus on metabolic diseases and oncology, based on the known functions of this phosphatase.

Introduction to ML400 and its Target: LMPTP

ML400 has been identified as a first-in-class, selective, allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1] LMPTP, encoded by the ACP1 gene, is a cytosolic phosphatase implicated as a negative regulator of insulin signaling.[1] Its role in dephosphorylating the insulin receptor makes it a promising therapeutic target for obesity-associated metabolic syndrome.[1] Furthermore, emerging evidence suggests a significant role for LMPTP in cancer progression, making it a target of interest in oncology.[2][3][4]

Biochemical Properties and Mechanism of Action

ML400 distinguishes itself through its unique inhibitory mechanism. Unlike competitive inhibitors that bind to the active site, ML400 acts as an uncompetitive inhibitor.[5] This suggests that ML400 binds to a novel allosteric site on the enzyme, specifically to the enzyme-substrate complex.[5] This mode of action offers a potential for high selectivity, a desirable characteristic in drug development.

Quantitative Inhibition Data

The inhibitory potency of ML400 against LMPTP has been characterized, with further kinetic data available for analogous compounds.

| Compound | Parameter | Value | Reference |

| ML400 | IC50 | 1680 nM (~1.7 µM) | [6] |

| ML400 | EC50 | ~1 µM | [1] |

| Analog of ML400 | Inhibition Mode | Uncompetitive | [1] |

| Purine-based LMPTP inhibitor (different series) | Ki | 21.5 ± 7.3 μM | [7] |

Uncompetitive Inhibition Mechanism

The uncompetitive inhibition model dictates that the inhibitor binds only to the enzyme-substrate complex. This binding event reduces both the apparent Vmax and Km of the enzymatic reaction. This mechanism is often associated with allosteric regulation, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that affects catalysis. For the chemical series to which ML400 belongs, it has been proposed that the inhibitor binds to the opening of the active site of the LMPTP-phosphocysteine intermediate, thereby blocking the completion of the catalytic cycle.[8]

Figure 1: Uncompetitive inhibition of LMPTP by ML400.

Cellular Effects of ML400

The primary reported cellular effect of ML400 is the inhibition of adipogenesis.[6] This aligns with the known role of its target, LMPTP, in promoting the differentiation of preadipocytes into mature fat cells.

Inhibition of Adipogenesis

In vitro studies using the 3T3-L1 preadipocyte cell line have demonstrated that ML400 effectively prevents adipogenesis.[6] Treatment of these cells with ML400 during differentiation completely abolishes the formation of mature adipocytes.[1]

Figure 2: Inhibition of 3T3-L1 adipogenesis by ML400.

Experimental Protocols

The characterization of ML400 has involved standard biochemical and cell-based assays.

LMPTP Enzymatic Inhibition Assay

This assay is designed to measure the enzymatic activity of LMPTP in the presence and absence of an inhibitor. A generic fluorogenic or chromogenic phosphatase substrate is used.

Materials:

-

Recombinant human LMPTP enzyme

-

Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.5, 1 mM DTT)

-

Substrate (e.g., p-nitrophenyl phosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP))

-

ML400 (dissolved in DMSO)

-

96-well or 384-well microplates

-

Plate reader (spectrophotometer or fluorometer)

Protocol Outline:

-

Prepare serial dilutions of ML400 in assay buffer.

-

Add a fixed concentration of LMPTP enzyme to each well of the microplate.

-

Add the ML400 dilutions to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Calculate the initial reaction velocities and determine the IC50 value of ML400 by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Figure 3: Workflow for LMPTP enzymatic inhibition assay.

3T3-L1 Adipogenesis Inhibition Assay

This cell-based assay assesses the ability of a compound to inhibit the differentiation of preadipocytes into adipocytes.

Materials:

-

3T3-L1 preadipocyte cell line

-

Growth Medium (e.g., DMEM with 10% bovine calf serum)

-

Differentiation Medium (MDI): Growth medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

Insulin Medium: Growth medium with 10 µg/mL insulin

-

ML400 (dissolved in DMSO)

-

Oil Red O staining solution

-

Microscope

Protocol Outline:

-

Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.

-

Two days post-confluence, replace the growth medium with differentiation medium containing various concentrations of ML400 or vehicle control (DMSO).

-

After 2-3 days, replace the differentiation medium with insulin medium containing ML400 or vehicle.

-

Continue to culture for another 2-3 days, replacing the medium with fresh insulin medium containing the compound every 2 days.

-

After a total of 7-10 days of differentiation, wash the cells and fix them.

-

Stain the cells with Oil Red O to visualize lipid droplets, a marker of mature adipocytes.

-

Observe the cells under a microscope to assess the degree of adipogenesis. Quantification can be performed by extracting the Oil Red O dye and measuring its absorbance. A significant reduction in Oil Red O staining in ML400-treated cells compared to the vehicle control indicates inhibition of adipogenesis.[6][9]

LMPTP Signaling Pathways and Therapeutic Implications

LMPTP is involved in multiple signaling pathways, making it a target with broad therapeutic potential.

Role in Insulin Signaling

LMPTP negatively regulates insulin signaling by dephosphorylating the insulin receptor. Inhibition of LMPTP is therefore expected to enhance insulin sensitivity, which has been demonstrated in preclinical models.[1] An orally bioavailable derivative from the same chemical series as ML400 has been shown to reverse high-fat diet-induced diabetes in mice.[10]

Figure 4: ML400 enhances insulin signaling by inhibiting LMPTP.

Role in Cancer

LMPTP is emerging as a significant player in various cancers, including prostate, breast, and leukemia.[2][11][12] It is often overexpressed in tumor cells and its expression levels can correlate with poor prognosis.[3][10] LMPTP influences several cancer-related signaling pathways:

-

Prostate Cancer: LMPTP promotes prostate cancer growth and metastasis.[2][4][8] Inhibition of LMPTP has been shown to slow tumor growth in mouse models.[4]

-

Breast Cancer: LMPTP isoforms have been shown to regulate breast cancer cell migration.[11]

-

Leukemia: High expression of LMPTP is associated with multidrug resistance in chronic myeloid leukemia (CML) by maintaining the activation of Src and Bcr-Abl kinases.[1][12]

The inhibition of LMPTP by molecules like ML400, therefore, represents a potential therapeutic strategy for various cancers. However, direct studies on the effects of ML400 on cancer cell lines are currently limited in the public domain.

Figure 5: LMPTP as a therapeutic target in multiple cancers.

Pharmacokinetics

While detailed pharmacokinetic parameters for ML400 are not publicly available, initial reports describe it as having "good" or "promising" rodent pharmacokinetics.[1] An orally bioavailable derivative from the same chemical series, compound 23, has been successfully used in in vivo studies, suggesting that this chemical scaffold has favorable drug-like properties.[10]

Conclusion

ML400 is a valuable research tool and a promising lead compound for the development of therapeutics targeting LMPTP. Its selective, allosteric, and uncompetitive mechanism of action offers a distinct advantage in targeting protein tyrosine phosphatases. The primary demonstrated cellular effect of ML400 is the inhibition of adipogenesis, consistent with the role of LMPTP in this process. The involvement of LMPTP in critical signaling pathways related to metabolic diseases and a range of cancers underscores the significant therapeutic potential of LMPTP inhibitors like ML400. Further research is warranted to fully elucidate the pharmacokinetic profile of ML400 and to explore its efficacy in various cancer models directly.

References

- 1. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-Molecular-Weight Protein Tyrosine Phosphatase Promotes Prostate Cancer Growth and Metastasis [escholarship.org]

- 3. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting prostate tumor low-molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. himedialabs.com [himedialabs.com]

- 10. LMW-PTP targeting potentiates the effects of drugs used in chronic lymphocytic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low molecular weight protein tyrosine phosphatase isoforms regulate breast cancer cells migration through a RhoA dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

A Technical Guide to the Discovery and Synthesis of ML400, a Selective LMPTP Inhibitor

This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML400, a potent and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a significant therapeutic target, particularly in the context of metabolic diseases.[1][2] It is a cytosolic protein tyrosine phosphatase (PTP) that has been implicated as a negative regulator of insulin signaling.[1][3] By dephosphorylating the insulin receptor (IR), LMPTP contributes to insulin resistance, a hallmark of type 2 diabetes and obesity.[1][4][5] Human genetic studies have correlated high LMPTP activity with an increased risk of metabolic syndrome.[2][5] Consequently, the development of selective LMPTP inhibitors presents a promising therapeutic strategy for these conditions.

ML400 was identified as the first-in-class selective, allosteric inhibitor of LMPTP.[1] Its discovery provides a valuable chemical tool to probe the biological functions of LMPTP and serves as a lead compound for the development of novel therapeutics for obesity-associated diabetes.[4]

Discovery of ML400

ML400 was discovered through a high-throughput screening (HTS) of the National Institutes of Health (NIH) Molecular Libraries Small Molecule Repository.[6] The screening aimed to identify novel inhibitors of LMPTP. ML400, with its quinoline-based scaffold, emerged as a promising hit from this campaign.[6] It was characterized as a potent and selective inhibitor with a novel, uncompetitive mechanism of action, suggesting it binds to an allosteric site rather than the conserved active site of the phosphatase.[1][4]

Synthesis of ML400

The chemical synthesis of ML400 involves a four-step process starting from commercially available reagents. The detailed synthetic scheme is outlined below.[7]

References

- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 5. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scheme 1, Synthesis of ML400, conditions: a. 4-Methoxybenzoyl chloride, DIPEA, DCM, 0°C to RT, overnight (80%); b. t-BuOK, t-BuOH, 75°C, overnight (84%); c. POCl3, 90°C, overnight (61%); d. 3-(Piperidin-1-yl)propan-1-amine, t-BuOK 10%, Dry DMA, 135°C, overnight, nitrogen atmosphere (57%) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML400: A Selective Allosteric Inhibitor of LMPTP for Modulating Adipogenesis

An In-depth Technical Review of a Novel Probe for Metabolic Disease Research

This guide provides a comprehensive technical overview of ML400, a first-in-class, potent, and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). Developed as part of the NIH Molecular Libraries Program, ML400 serves as a critical chemical probe for investigating the role of LMPTP in metabolic diseases, particularly those linked to insulin resistance and obesity. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of adipogenesis and the therapeutic potential of LMPTP inhibition.

Core Compound Properties and Bioactivity

ML400 was identified through high-throughput screening as a selective inhibitor of LMPTP, an enzyme implicated as a negative regulator of insulin signaling.[1] The compound demonstrates a favorable profile of potency, selectivity, and cell-based activity, making it a valuable tool for both in vitro and in vivo studies.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for ML400 and its derivatives. These compounds were developed to probe the function of LMPTP, a key promoter of insulin resistance in obesity.[2][3]

| Compound ID | Target | Assay Type | Potency (IC50/EC50) | Mechanism of Action | Selectivity | Reference |

| ML400 | LMPTP-A | Enzymatic (OMFP substrate) | ~1 µM (EC50) | Allosteric, Uncompetitive | Selective against other phosphatases (e.g., VHR, LYP) | [1][2][4] |

| Compound 23 | LMPTP | Enzymatic | Not specified | Uncompetitive | Not specified | [2] |

| Compound 5d | LMPTP | Enzymatic | Not specified | Uncompetitive | >1,000-fold selective over other tested PTPs | [2] |

Mechanism of Action and Signaling Pathway

LMPTP is a critical promoter of adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[5][6] ML400 exerts its anti-adipogenic effect by inhibiting LMPTP, which in turn modulates a specific downstream signaling cascade.

Under basal conditions, LMPTP dephosphorylates and suppresses the activity of Platelet-Derived Growth Factor Receptor alpha (PDGFRα).[6][7] Inhibition of LMPTP by ML400 relieves this suppression, leading to increased basal phosphorylation and activation of PDGFRα.[6][7] This initiates a downstream kinase cascade involving the activation of p38 Mitogen-Activated Protein Kinase (p38) and c-Jun N-terminal Kinase (JNK).[7][8] Activated p38/JNK then phosphorylates the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), at an inhibitory serine residue (S82).[7] This inhibitory phosphorylation prevents the expression of pro-adipogenic genes, thereby blocking adipocyte differentiation.[7][8]

Visualized Signaling Pathway of ML400 Action

The following diagram illustrates the molecular pathway affected by ML400.

Key Experimental Protocols

Reproducibility of the findings related to ML400 relies on standardized experimental procedures. Detailed below are the core methodologies for the enzymatic and cell-based assays used to characterize this inhibitor.

LMPTP Enzymatic Inhibition Assay

This biochemical assay is used to determine the potency and mechanism of action of inhibitors against LMPTP.

Objective: To quantify the inhibitory effect of a compound on LMPTP enzymatic activity.

Materials:

-

Enzyme: Recombinant human LMPTP-A.

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP).

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.

-

Test Compound: ML400 or other inhibitors dissolved in DMSO.

-

Instrumentation: Fluorescence plate reader (for OMFP) or absorbance plate reader (for pNPP).

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer.

-

Add the test compound to the appropriate wells.

-

Add LMPTP enzyme to all wells (except for no-enzyme controls) and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrate (OMFP or pNPP).

-

Monitor the reaction progress continuously by measuring fluorescence (λex=485, λem=525 nm for OMFP) or stop the pNPP reaction with 1 M NaOH and measure absorbance at 405 nm.[2]

-

Calculate the percentage of enzyme activity relative to a DMSO control and plot against inhibitor concentration to determine the IC50/EC50 value.[2][9]

3T3-L1 Adipogenesis Inhibition Assay

This cell-based assay evaluates the ability of a compound to inhibit the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.

Objective: To assess the effect of ML400 on the adipogenic differentiation of 3T3-L1 cells.

Materials:

-

Cells: 3T3-L1 mouse embryonic fibroblasts (ATCC CL-173).

-

Pre-adipocyte Expansion Medium: DMEM with 10% bovine calf serum.

-

Differentiation Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 1 µg/ml insulin, 1 µM dexamethasone, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).[1]

-

Adipocyte Maintenance Medium: DMEM with 10% FBS and 1 µg/ml insulin.

-

Test Compound: ML400 dissolved in DMSO.

-

Staining: Oil Red O solution for lipid visualization.

Procedure:

-

Seeding: Culture 3T3-L1 cells in Pre-adipocyte Expansion Medium. Seed cells in a multi-well plate and grow until they reach 100% confluence.

-

Growth Arrest: Maintain the confluent culture for an additional 48 hours to ensure growth arrest (Day 0).[1]

-

Induction of Differentiation: On Day 0, replace the medium with Differentiation Medium (MDI) containing either the test compound (e.g., ML400 at 10 µM) or DMSO as a vehicle control.[1]

-

Incubation: Incubate the cells for 48 hours (Day 2).

-

Maintenance: On Day 2, replace the medium with Adipocyte Maintenance Medium containing the test compound or vehicle.

-

Feeding: Replace the maintenance medium every 2 days.

-

Analysis: After a total of 6-8 days of differentiation, assess adipogenesis. This is typically done by staining the cells with Oil Red O to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes. Quantify the stain by extracting it and measuring its absorbance.

Conclusion

ML400 is a pivotal chemical probe that has enabled the elucidation of LMPTP's role as a key promoter of adipogenesis.[6] Its mechanism of action, involving the allosteric inhibition of LMPTP and subsequent modulation of the PDGFRα-p38/JNK-PPARγ signaling axis, provides a novel pathway for therapeutic intervention in metabolic diseases.[7] The detailed protocols provided herein offer a foundation for further research into LMPTP inhibition as a strategy to combat obesity and type 2 diabetes.[3]

References

- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]

- 9. AID 651700 - Dose response confirmation of small molecule inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase, LMPTP, via a fluorescence intensity assay - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of ML400's Target Protein: Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the molecular target of ML400, a potent and selective small molecule inhibitor. ML400 has been identified as an allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), an enzyme implicated in metabolic regulation and a promising therapeutic target. This document details the experimental methodologies, quantitative data, and the signaling pathway context of this significant discovery.

Executive Summary

ML400 is a selective, cell-permeable inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) with an IC50 of 1.68 µM.[1] It functions through an uncompetitive mechanism of action, binding to a novel allosteric site distinct from the active site.[2][3] This unique mechanism contributes to its high selectivity for LMPTP over other protein tyrosine phosphatases.[2] The primary focus of this guide is to detail the experimental journey of identifying LMPTP as the direct target of ML400, providing researchers with the necessary information to understand and potentially replicate and expand upon these findings.

Data Presentation: Quantitative Analysis of ML400-LMPTP Interaction

The following tables summarize the key quantitative data that characterize the interaction between ML400 and its target protein, LMPTP.

Table 1: In Vitro Potency and Selectivity of ML400

| Parameter | Value | Substrate Used | Notes |

| IC50 (LMPTP) | 1.68 µM | OMFP / pNPP | Potency of ML400 in inhibiting LMPTP enzymatic activity.[1] |

| Selectivity (IC50) | > 80 µM | OMFP | ML400 shows high selectivity against other phosphatases like LYP-1 and VHR.[2] |

Table 2: Kinetic Parameters of a Related LMPTP Inhibitor (Compound 23)

| Parameter | Value | Method | Notes |

| Ki' | 846.0 ± 29.2 nM | Enzyme Kinetics | Uncompetitive inhibition constant for a structurally related, orally bioavailable derivative of ML400.[4] |

| α | 0.21 ± 0.09 | Enzyme Kinetics | Parameter indicating the degree of uncompetitive inhibition.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive description of the key experiments used to identify and characterize the interaction between ML400 and LMPTP.

Biochemical Assay for LMPTP Inhibition

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against LMPTP using 3-O-methylfluorescein phosphate (OMFP) or the colorimetric substrate p-nitrophenyl phosphate (pNPP).[4][5][6][7][8]

Materials:

-

Recombinant human LMPTP-A

-

Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)

-

Test Compound: ML400 dissolved in DMSO

-

384-well black plates (for fluorescence) or clear plates (for absorbance)

-

Plate reader capable of measuring fluorescence (Ex/Em = 485/525 nm for OMFP) or absorbance (405 nm for pNPP)

Procedure:

-

Prepare a serial dilution of ML400 in DMSO.

-

In a 384-well plate, add the test compound to the wells. Include a DMSO-only control (no inhibition) and a control with no enzyme (background).

-

Add the LMPTP enzyme solution to all wells except the no-enzyme control. The final enzyme concentration should be in the low nanomolar range (e.g., 2.5-5 nM).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the OMFP or pNPP substrate. The final substrate concentration should be at or near its Km value.

-

For OMFP, monitor the increase in fluorescence in real-time or at a fixed endpoint. For pNPP, stop the reaction after a defined incubation period (e.g., 30 minutes) by adding a stop solution (e.g., 1 M NaOH) and measure the absorbance.

-

Calculate the percentage of inhibition for each concentration of ML400 relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the ML400 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Proteomic Approaches for Target Deconvolution

While ML400 was identified through a targeted screen, proteomic methods are essential for confirming the primary target and identifying potential off-targets. A commonly used technique is the Cellular Thermal Shift Assay (CETSA).[9][10][11][12]

Protocol: Cellular Thermal Shift Assay (CETSA) This protocol is a generalized procedure that can be adapted for ML400 and LMPTP.

Materials:

-

Cell line expressing endogenous LMPTP (e.g., 3T3-L1 pre-adipocytes)

-

ML400

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cells (e.g., PCR thermocycler)

-

Western blotting reagents and antibodies specific for LMPTP

Procedure:

-

Compound Treatment: Treat cultured cells with ML400 at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control. Incubate for a sufficient time to allow compound entry and target engagement (e.g., 1-2 hours).

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

-

Cell Lysis: Lyse the cells by freeze-thawing or by adding a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble LMPTP at each temperature by Western blotting using an LMPTP-specific antibody.

-

Data Interpretation: In the presence of a binding ligand like ML400, the target protein (LMPTP) is stabilized and will remain in the soluble fraction at higher temperatures compared to the DMSO control. This thermal shift confirms the direct binding of ML400 to LMPTP in a cellular context.

Mandatory Visualizations

Signaling Pathway of LMPTP in Adipogenesis

The following diagram illustrates the signaling pathway modulated by LMPTP during adipogenesis. Inhibition of LMPTP by ML400 leads to an anti-adipogenic effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 4. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

ML400: A Technical Guide to its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML400 is a potent and selective allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key negative regulator in critical signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which ML400 modulates signal transduction, with a primary focus on its impact on insulin signaling and adipogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

ML400 has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). As a potent, selective, and cell-permeable inhibitor with an uncompetitive mechanism of action, ML400 offers a unique tool to investigate the downstream consequences of LMPTP inhibition. LMPTP has been implicated as a negative regulator of insulin signaling and a promoter of adipocyte differentiation. Consequently, ML400's ability to modulate these pathways holds significant therapeutic potential, particularly in the context of metabolic diseases such as type 2 diabetes and obesity.

Mechanism of Action

ML400 functions as an allosteric inhibitor of LMPTP. Unlike competitive inhibitors that bind to the active site, ML400 binds to a distinct, novel allosteric site on the enzyme. This binding occurs preferentially to the enzyme-substrate complex, a characteristic of uncompetitive inhibition. This mode of action contributes to its high selectivity for LMPTP over other protein tyrosine phosphatases.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for ML400 and its closely related analog, Compound 23.

| Parameter | Value | Compound | Target | Notes |

| IC50 | 1680 nM[1] | ML400 | LMPTP | In vitro enzymatic assay. |

| EC50 | ~1 µM | ML400 | LMPTP | Cell-based assay. |

| Ki' | 846.0 nM | Compound 23 | LMPTP | Uncompetitive inhibition constant for an orally bioavailable derivative of the ML400 series. |

Role in Signal Transduction

ML400 exerts its influence on signal transduction primarily by inhibiting LMPTP, thereby modulating the phosphorylation state and activity of key signaling proteins. The two most well-characterized pathways affected are insulin signaling and adipogenesis.

Insulin Signaling Pathway

LMPTP is a critical negative regulator of the insulin signaling cascade. It directly dephosphorylates the insulin receptor (IR), attenuating its kinase activity and downstream signaling. By inhibiting LMPTP, ML400 effectively removes this brake on insulin signaling, leading to enhanced and sustained phosphorylation of the insulin receptor. This, in turn, is expected to potentiate the downstream effects of insulin, including glucose uptake and metabolism. In vivo studies have demonstrated that inhibition of LMPTP by compounds from the ML400 series can ameliorate glucose tolerance in mouse models of diet-induced obesity.

Caption: ML400 inhibits LMPTP, preventing dephosphorylation of the Insulin Receptor.

Adipogenesis Signaling Pathway

Adipogenesis, the differentiation of preadipocytes into mature adipocytes, is a complex process regulated by a cascade of transcription factors. LMPTP has been identified as a positive regulator of this process. The inhibition of LMPTP by ML400 has been shown to prevent the differentiation of 3T3-L1 preadipocytes.

The proposed mechanism involves the regulation of Platelet-Derived Growth Factor Receptor α (PDGFRα) signaling. In the absence of ML400, LMPTP dephosphorylates and suppresses the basal activity of PDGFRα. Inhibition of LMPTP by ML400 leads to an increase in the basal phosphorylation of PDGFRα. This, in turn, activates downstream kinases, p38 and JNK. Activated p38 and JNK then phosphorylate the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor γ (PPARγ), at an inhibitory site, thereby blocking its activity and the subsequent expression of adipogenic genes, including CCAAT/enhancer-binding protein α (C/EBPα).

Caption: ML400 inhibits LMPTP, leading to the suppression of adipogenesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of ML400.

In Vitro LMPTP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ML400 against LMPTP.

Materials:

-

Recombinant human LMPTP enzyme

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2)

-

ML400 stock solution in DMSO

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of ML400 in assay buffer.

-

Add a fixed concentration of recombinant LMPTP to each well of the microplate.

-

Add the serially diluted ML400 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Calculate the rate of reaction for each concentration of ML400.

-

Plot the reaction rate as a function of the logarithm of the ML400 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3T3-L1 Adipogenesis Inhibition Assay

Objective: To assess the effect of ML400 on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Adipogenesis induction medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin)

-

Adipogenesis maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

ML400 stock solution in DMSO

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin solution (10%)

-

Isopropanol

Procedure:

-

Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.

-

Two days post-confluence, replace the medium with adipogenesis induction medium containing either DMSO (vehicle control) or varying concentrations of ML400.

-

After 2-3 days, replace the induction medium with adipogenesis maintenance medium containing the respective concentrations of ML400 or DMSO.

-

Replenish the maintenance medium every 2 days for a total of 8-10 days.

-

At the end of the differentiation period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.

-

Wash the cells with water to remove excess stain.

-

Visually assess the degree of adipogenesis by microscopy.

-

For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

In Vivo Glucose Tolerance Test in a Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of ML400 on glucose clearance in obese mice.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

ML400 formulated for oral or intraperitoneal administration

-

Vehicle control

-

Glucose solution (e.g., 2 g/kg body weight)

-

Handheld glucometer and test strips

-

Restraining devices for mice

Procedure:

-

Induce obesity in a cohort of mice by feeding them a high-fat diet for a specified period (e.g., 12-16 weeks). A control group should be maintained on a standard chow diet.

-

Administer ML400 or vehicle to the obese mice for a predetermined duration and at a specific dose.

-

Fast the mice overnight (approximately 16 hours) before the glucose tolerance test.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a bolus of glucose solution via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for both the ML400-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of ML400 on glucose tolerance.

Conclusion

ML400 is a highly selective and potent allosteric inhibitor of LMPTP that serves as a powerful tool for investigating the role of this phosphatase in signal transduction. Its demonstrated ability to enhance insulin signaling and inhibit adipogenesis underscores the therapeutic potential of targeting LMPTP for the treatment of metabolic disorders. The experimental protocols detailed in this guide provide a framework for further research into the biological functions of LMPTP and the pharmacological properties of its inhibitors. Future studies should aim to further delineate the in vivo efficacy and safety profile of ML400 and its analogs to pave the way for potential clinical applications.

References

An In-Depth Technical Guide to ML400 in Cancer Research: Targeting Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML400, a selective inhibitor of Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP), and its emerging role in cancer research, with a particular focus on prostate cancer. This document details the mechanism of action, key experimental findings, and detailed protocols for in vitro and in vivo studies.

Core Concepts: ML400 and its Target, LMPTP

ML400 is a potent and selective allosteric inhibitor of Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1).[1][2] LMPTP has been identified as a tumor-promoting enzyme, with its overexpression correlated with poor prognosis in several cancers, including prostate cancer.[1][3] The enzyme plays a crucial role in cancer cell proliferation, invasion, and resistance to therapy.[3]

Table 1: Properties of ML400

| Property | Value | Reference |

| Target | Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP) | [1] |

| IC50 | 1680 nM | [1] |

| Mechanism of Action | Allosteric, Uncompetitive Inhibition | [1] |

| Chemical Formula | C24H29N3O | |

| Molecular Weight | 375.5 g/mol |

Mechanism of Action and Signaling Pathway

LMPTP promotes prostate cancer growth and metastasis through its role in regulating cellular redox homeostasis and protein synthesis.[4][5] Specifically, LMPTP dephosphorylates and activates glutathione synthetase, a key enzyme in the production of the antioxidant glutathione (GSH).[4][5] This leads to increased GSH levels, which helps cancer cells combat oxidative stress and survive.

Inhibition of LMPTP by compounds like ML400 leads to a decrease in glutathione levels, resulting in an accumulation of reactive oxygen species (ROS). This oxidative stress, in turn, activates the eukaryotic initiation factor 2 (eIF2) signaling pathway, a key regulator of protein synthesis under stress conditions.[4][5] Persistent activation of the eIF2 pathway can lead to a shutdown of global protein synthesis and, ultimately, apoptosis of cancer cells.

Below is a diagram illustrating the proposed signaling pathway of LMPTP in prostate cancer and the effect of its inhibition.

Caption: LMPTP signaling in prostate cancer and the inhibitory effect of ML400.

Experimental Protocols

Detailed methodologies for key experiments cited in LMPTP and cancer research are provided below. These protocols are based on established methods and can be adapted for studies involving ML400.

In Vitro Assays

1. Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

-

Materials:

-

Prostate cancer cell lines (e.g., PC-3, DU145)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Noble Agar

-

6-well plates

-

ML400 or other LMPTP inhibitors

-

-

Protocol:

-

Prepare Base Agar Layer: Mix an equal volume of 1.2% molten Noble Agar (at 40°C) with 2X complete culture medium. Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Prepare Cell-Agar Layer: Harvest and count prostate cancer cells. Resuspend the cells in complete culture medium. Mix the cell suspension with 0.7% molten Noble Agar (at 37°C) to a final cell concentration of 5,000 cells/mL and a final agar concentration of 0.35%.

-

Plating: Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified base agar layer.

-

Treatment: Once the top layer has solidified, add 2 mL of complete culture medium containing the desired concentration of ML400 or vehicle control to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days. Replace the medium with fresh treatment-containing medium every 3-4 days.

-

Staining and Quantification: After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour. Wash the wells with PBS. Count the number of colonies larger than a predefined size (e.g., 50 µm) using a microscope.

-

2. Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

-

Materials:

-

Prostate cancer cell lines

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

Matrigel Basement Membrane Matrix

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

ML400 or other LMPTP inhibitors

-

-

Protocol:

-

Rehydrate Matrigel: Thaw the Matrigel on ice overnight. Dilute the Matrigel to 1 mg/mL with cold, serum-free medium.

-

Coat Inserts: Add 100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 4-6 hours at 37°C to allow for gelling.

-

Prepare Cells: Culture prostate cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Treatment: Add ML400 or vehicle control to the cell suspension at the desired final concentration.

-

Plating: Add 500 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. In the lower chamber, add 750 µL of complete culture medium (containing 10% FBS as a chemoattractant).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet. Count the number of stained cells in several random fields under a microscope.

-

In Vivo Studies

Prostate Cancer Xenograft Mouse Model

This model is used to evaluate the in vivo efficacy of anti-cancer compounds.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Prostate cancer cell lines (e.g., PC-3)

-

Matrigel

-

ML400 or a bioavailable analog (e.g., Compd. 23)

-

Calipers for tumor measurement

-

-

Protocol:

-

Cell Preparation: Harvest prostate cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (width)² x length / 2).

-

Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer ML400 (or a suitable analog) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors can be excised for further analysis (e.g., histology, western blotting).

-

Data Presentation

The following tables summarize expected quantitative data from studies investigating LMPTP inhibition in cancer.

Table 2: In Vitro Efficacy of LMPTP Inhibition in Prostate Cancer Cells

| Assay | Cell Line | Treatment | Concentration | Result (vs. Control) |

| Colony Formation | PC-3 | ML400 | 10 µM | Significant reduction in colony number and size |

| Cell Invasion | DU145 | ML400 | 10 µM | Significant decrease in the number of invaded cells |

| Cell Proliferation | LNCaP | LMPTP Knockout | N/A | Reduced proliferation rate |

Table 3: In Vivo Efficacy of an LMPTP Inhibitor in a Prostate Cancer Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (Day 28) | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily, oral gavage | + 800 mm³ | 0% |

| LMPTP Inhibitor | 20 mg/kg, daily, oral gavage | + 350 mm³ | 56% |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of an LMPTP inhibitor like ML400 in cancer research.

Caption: Preclinical development workflow for an LMPTP inhibitor in oncology.

This technical guide provides a foundational understanding of ML400 and the rationale for targeting LMPTP in cancer therapy. The provided protocols and data serve as a starting point for researchers to design and execute their own investigations into this promising area of cancer research.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

ML400 and the DNA Damage Response: A Review of Current Scientific Literature

A comprehensive review of existing scientific literature reveals no direct evidence linking the compound ML400 or its molecular target, Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), to the DNA Damage Response (DDR) pathway, including the key signaling kinases ATM and ATR. While ML400 is a known potent and selective inhibitor of LMPTP, the research focus on this compound and its target has been primarily in the areas of metabolic diseases and cancer cell signaling pathways distinct from DNA repair mechanisms.

This technical guide summarizes the current understanding of ML400 and LMPTP based on available scientific data and clarifies the absence of a known role in the DNA damage response.

ML400: A Selective Inhibitor of LMPTP

ML400 has been identified as a selective, allosteric inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1). Current research primarily investigates the therapeutic potential of ML400 in conditions such as obesity and diabetes, where LMPTP is implicated in metabolic regulation. In the context of cancer, LMPTP has been associated with tumor progression, cell migration, and the development of drug resistance. However, this is not through direct interaction with DNA repair pathways.

The DNA Damage Response: An Overview

The DNA Damage Response is a complex network of signaling pathways that detects, signals, and repairs DNA lesions. Key proteins in this pathway include the kinases Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR), which are activated by DNA double-strand breaks and single-strand DNA, respectively. Activation of ATM and ATR initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. While various protein phosphatases are known to play a role in regulating the DDR, current literature does not implicate LMPTP among them.

Lack of Evidence for a Role of ML400 and LMPTP in DNA Damage Response

Extensive searches of scientific databases for direct or indirect links between ML400, LMPTP, and the DNA damage response have yielded no specific results. There is a notable absence of studies investigating the effect of ML400 on ATM or ATR activation, the formation of DNA repair foci, or cell survival following DNA damage.

One study on prostate cancer has shown an association between high expression of the ACP1 gene (which encodes LMPTP) and alterations in the TP53 gene, a critical component of the DNA damage response. However, this correlation does not establish a direct mechanistic role for LMPTP in the DDR. Another study suggested a potential role for LMPTP in protein deglycation, a form of protein repair, which is a separate process from the repair of DNA.

Conclusion

Based on the currently available scientific literature, there is no established connection between ML400 and the DNA damage response. The primary role of ML400 as a selective inhibitor of LMPTP is understood in the context of metabolic diseases and cancer cell signaling related to growth and metastasis. Therefore, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams on the topic of "ML 400 and DNA damage response" as the fundamental premise is not supported by existing research. Further investigation would be required to determine if any such link exists.

An In-depth Technical Guide to the PARG Inhibitor ML400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functions of ML400, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This document details its mechanism of action, cellular effects, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and DNA damage response pathways.

Introduction to PARG and its Inhibition

Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in a multitude of cellular processes, most notably the DNA damage response (DDR). Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are activated by DNA breaks and synthesize poly(ADP-ribose) (PAR) chains on themselves and other target proteins. This signaling cascade facilitates the recruitment of DNA repair machinery to the site of damage.

Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of PAR chains, hydrolyzing the ribose-ribose bonds to release ADP-ribose. By reversing the action of PARPs, PARG plays a crucial role in regulating the duration and intensity of the PAR signal, ensuring a dynamic and controlled DNA damage response.

Inhibition of PARG represents a promising therapeutic strategy in oncology. By preventing the degradation of PAR chains, PARG inhibitors lead to the hyper-accumulation of PAR, a condition known as "PARP trapping." This sustained PARylation can lead to the stalling of replication forks, the collapse of DNA replication machinery, and ultimately, synthetic lethality in cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations.

ML400: A Methylxanthine-Based PARG Inhibitor

ML400 belongs to a class of thio-xanthine/methylxanthine derivatives identified as potent and selective PARG inhibitors. These compounds are structurally analogous to the adenine base of ADP-ribose, allowing them to act as competitive inhibitors within the PARG active site.

Mechanism of Action

ML400 competitively binds to the active site of PARG, preventing it from hydrolyzing PAR chains. This leads to the sustained accumulation of PAR on PARP1 and other acceptor proteins. The prolonged presence of PARP1 on DNA, a phenomenon known as PARP trapping, is a key cytotoxic mechanism of PARG inhibition. This trapping obstructs DNA replication and repair processes, leading to the accumulation of unresolved DNA lesions.

Signaling Pathway of PARG Inhibition by ML400

Caption: Mechanism of ML400 action in the DNA damage response pathway.

Quantitative Data

The inhibitory potency of methylxanthine-based PARG inhibitors has been determined through various biochemical and cell-based assays. The following table summarizes key quantitative data for representative compounds of this class.

| Compound | Assay Type | Target | IC50 | Reference |

| JA2-3 | Gel-based PARG activity | Human PARG | Sub-micromolar | [1] |

| JA2-4 | Gel-based PARG activity | Human PARG | Sub-micromolar | [1] |

| JA2-5 | Gel-based PARG activity | Human PARG | Sub-micromolar | [1] |

| PDD00017273 | Biochemical Assay | Human PARG | 26 nM | N/A |

| COH34 | Biochemical Assay | Human PARG | 0.37 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of ML400 and other methylxanthine-based PARG inhibitors.

Biochemical PARG Inhibition Assay (Gel-Based)

This assay quantitatively measures the ability of an inhibitor to prevent the degradation of PAR chains by PARG.

Materials:

-

Recombinant human PARG enzyme

-

Auto-PARylated PARP1 (as substrate)

-

ML400 or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-PAR antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare serial dilutions of ML400 in the assay buffer.

-

In a microcentrifuge tube, combine recombinant PARG enzyme and the diluted ML400. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add auto-PARylated PARP1 substrate to initiate the enzymatic reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against PAR overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of PAR degradation and calculate the IC50 value of the inhibitor.

Experimental Workflow for Biochemical PARG Inhibition Assay

Caption: Workflow for determining the biochemical potency of ML400.

Cell-Based PARP1 Hyper-PARylation Assay (Western Blot)

This assay confirms the on-target effect of ML400 in a cellular context by measuring the accumulation of PARylated proteins.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U2OS)

-

ML400

-

DNA damaging agent (e.g., H2O2 or MMS)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-PAR, anti-PARP1, anti-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ML400 for a specified duration (e.g., 1-4 hours).

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Perform SDS-PAGE and Western blotting as described in the biochemical assay protocol.

-

Probe separate membranes with anti-PAR, anti-PARP1, and anti-actin antibodies.

-

Analyze the results to observe the dose-dependent increase in PAR signal upon ML400 treatment, indicating PARP1 hyper-PARylation.

Replication Fork Stalling Assay (DNA Fiber Analysis)

This assay visualizes the effect of ML400 on DNA replication fork progression.

Materials:

-

Cancer cell line

-

ML400

-

5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

-

Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Fixative (e.g., 3:1 methanol:acetic acid)

-

HCl for DNA denaturation

-

Primary antibodies: anti-CldU (rat), anti-IdU (mouse)

-

Fluorescently-labeled secondary antibodies: anti-rat (e.g., Alexa Fluor 555), anti-mouse (e.g., Alexa Fluor 488)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips.

-

Treat cells with ML400 for the desired time.

-

Pulse-label the cells with 25 µM CldU for 20 minutes.

-

Wash the cells and pulse-label with 250 µM IdU for 20 minutes.

-

Harvest the cells and resuspend them in PBS.

-

Lyse the cells by adding spreading buffer.

-

Tilt a microscope slide and allow the DNA-containing lysate to run down the slide, stretching the DNA fibers.

-

Air-dry the slides and fix the DNA fibers.

-

Denature the DNA with 2.5 M HCl for 1 hour.

-

Block the slides and incubate with primary antibodies against CldU and IdU.

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Mount the slides and visualize the DNA fibers using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks. A decrease in the length of the IdU tracks in ML400-treated cells compared to control cells indicates replication fork stalling.

Logical Relationship in DNA Fiber Assay for Replication Fork Stalling

Caption: Interpreting the results of a DNA fiber assay to detect replication fork stalling.

Summary and Future Directions

ML400, as a representative of the methylxanthine class of PARG inhibitors, demonstrates a potent and selective mechanism of action that leads to hyper-PARylation, replication fork stalling, and cancer cell death. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other PARG inhibitors.

Future research should focus on in vivo efficacy studies of ML400, both as a monotherapy and in combination with other DNA damaging agents or PARP inhibitors. Further elucidation of the specific cancer subtypes that are most sensitive to PARG inhibition will be crucial for its clinical translation. The development of biomarkers to predict patient response will also be a key area of investigation. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy through the strategic inhibition of the DNA damage response pathway.

References

Introduction to Machine Learning in the Pharmaceutical Landscape

An In-Depth Technical Guide to Machine Learning in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Machine learning (ML), a subfield of artificial intelligence, is revolutionizing the pharmaceutical industry by enabling researchers to analyze vast and complex biological datasets, thereby accelerating the drug discovery and development pipeline.[1][2][3][4] ML algorithms can identify patterns and make predictions from data without being explicitly programmed, offering unprecedented opportunities to enhance efficiency, reduce costs, and increase the success rate of bringing new therapeutics to market.[1][2][4] This guide provides an in-depth overview of core machine learning concepts and their practical applications in drug discovery, tailored for professionals in the field.

The expanding scale and complexity of biological data have driven the adoption of machine learning to build predictive models of underlying biological processes.[5][6][7] From identifying novel drug targets to optimizing clinical trial design, machine learning is being applied across all stages of pharmaceutical research and development.[8][9]

Core Machine Learning Concepts for Drug Discovery

A foundational understanding of machine learning methodologies is crucial for leveraging their full potential. Machine learning is broadly categorized into supervised, unsupervised, and deep learning approaches.

Supervised Learning: In supervised learning, the algorithm learns from labeled data, meaning each data point is tagged with a known outcome. The goal is to learn a mapping function that can predict the output for new, unseen data. Common supervised learning tasks in drug discovery include:

-

Classification: Predicting a categorical class label. For example, classifying a compound as toxic or non-toxic.

-

Regression: Predicting a continuous numerical value. For instance, predicting the binding affinity of a drug candidate to a target protein.

Unsupervised Learning: Unsupervised learning algorithms work with unlabeled data to find hidden patterns or intrinsic structures. This is particularly useful in exploratory data analysis. Key applications include:

-

Clustering: Grouping similar data points together. This can be used to identify patient subpopulations in clinical trials or to group compounds with similar activity profiles.

-

Dimensionality Reduction: Reducing the number of variables in a dataset while preserving important information. This is critical when dealing with high-dimensional data like genomics or proteomics data.

Deep Learning: Deep learning is a specialized field of machine learning that utilizes neural networks with many layers (deep neural networks). These networks are inspired by the structure and function of the human brain and have shown remarkable success in handling complex data such as images, text, and molecular structures.[6][7] Deep learning is particularly powerful for tasks like:

-

Predicting Protein Structures: Models like AlphaFold have revolutionized structural biology by accurately predicting the 3D structure of proteins from their amino acid sequence.[2]

-

De Novo Drug Design: Generating novel molecular structures with desired pharmacological properties.

-

Image Analysis: Automating the analysis of microscopy images or radiological scans.

Applications of Machine Learning in the Drug Discovery Pipeline

The integration of machine learning is transforming various stages of drug discovery and development.

Target Identification and Validation

Machine learning algorithms can analyze multi-omics data (genomics, proteomics, transcriptomics) to identify and validate novel drug targets. By uncovering complex relationships between genes, proteins, and diseases, ML models can prioritize targets with a higher probability of success in the drug development process.

Hit Identification and Lead Optimization

In the early stages of drug discovery, machine learning models can screen vast virtual libraries of compounds to identify potential "hits" that are likely to bind to a specific target.[10] This significantly reduces the time and cost associated with traditional high-throughput screening. During lead optimization, ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to select candidates with favorable drug-like properties.

Biomarker Discovery

Machine learning can identify biomarkers from complex patient data, which can be used for disease diagnosis, prognosis, and predicting treatment response.[4] This is a critical component of precision medicine, enabling the development of targeted therapies for specific patient populations.

Clinical Trial Optimization

Machine learning is being increasingly used to optimize the design and execution of clinical trials.[4][11] ML models can help in:

-

Patient Stratification: Identifying patient subgroups who are most likely to respond to a particular treatment.

-

Predicting Trial Outcomes: Forecasting the potential success or failure of a clinical trial based on early data.

-

Reducing Trial Timelines: Optimizing patient recruitment and minimizing the number of participants required.[11]

Quantitative Data in Machine Learning for Drug Discovery

The performance of machine learning models is evaluated using various quantitative metrics. The choice of metric depends on the specific task (e.g., classification or regression).

| Metric | Description | Application in Drug Discovery |

| Accuracy | The proportion of correct predictions among the total number of cases examined. | Evaluating the performance of a model that classifies compounds as active or inactive. |

| Precision | The proportion of true positive predictions among all positive predictions. | Important when the cost of false positives is high, such as predicting a compound to be non-toxic when it is actually toxic. |

| Recall (Sensitivity) | The proportion of true positive predictions among all actual positive cases. | Crucial when the cost of false negatives is high, such as failing to identify a potential drug candidate. |

| F1-Score | The harmonic mean of precision and recall. | Provides a balanced measure of a model's performance, especially when there is a class imbalance. |

| Area Under the ROC Curve (AUC-ROC) | A measure of a classifier's ability to distinguish between classes. | Commonly used to evaluate the performance of binary classification models in virtual screening. |

| Root Mean Squared Error (RMSE) | The square root of the average of the squared differences between the predicted and actual values. | Used to evaluate the performance of regression models, such as those predicting binding affinity. |

Experimental Protocols and Workflows

The successful implementation of machine learning in a research setting requires a well-defined experimental workflow.

General Machine Learning Experimental Workflow

Caption: A generalized workflow for a machine learning experiment.

Protocol for Developing a QSAR Model for Toxicity Prediction

-

Data Collection: Curate a dataset of chemical compounds with known toxicity data from public databases (e.g., ChEMBL, PubChem).

-

Data Preprocessing: Standardize chemical structures, remove duplicates, and handle missing data.

-

Feature Engineering: Calculate molecular descriptors (e.g., molecular weight, logP, topological fingerprints) for each compound.

-

Data Splitting: Divide the dataset into training, validation, and test sets.

-

Model Selection and Training: Choose a suitable machine learning algorithm (e.g., Random Forest, Support Vector Machine, or a deep neural network) and train it on the training set.

-

Hyperparameter Tuning: Optimize the model's hyperparameters using the validation set.

-

Model Evaluation: Assess the final model's predictive performance on the unseen test set using appropriate metrics (e.g., accuracy, precision, recall, AUC-ROC).

-

Model Interpretation: Analyze the model to understand which molecular features are most important for predicting toxicity.

Signaling Pathways and Machine Learning

Machine learning can be used to model and understand complex biological signaling pathways.

RAS/MAPK Signaling Pathway Analysis Workflow

References

- 1. Machine learning in pharmaceutical industry: 5 advantages in R&D [alcimed.com]

- 2. Applications of Machine Learning in Pharma: From Drug Design to Clinical Trials [appsilon.com]

- 3. fiveable.me [fiveable.me]

- 4. The Role of Machine Learning in Drug Discovery | MRL Recruitment [mrlcg.com]

- 5. hfenglab.org [hfenglab.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. A guide to machine learning for biologists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Machine Learning and Artificial Intelligence in Pharmaceutical Research and Development: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Machine Learning for Drug Development - Zitnik Lab [zitniklab.hms.harvard.edu]

- 11. emerj.com [emerj.com]

The Convergence of Silicon and Synapse: A Technical Guide to Deep Learning in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical landscape is undergoing a seismic shift, driven by the integration of deep learning technologies that promise to accelerate the timeline and reduce the cost of bringing new therapies to market. This in-depth technical guide serves as a comprehensive resource for professionals in drug development, providing a foundational understanding of core deep learning concepts and their practical application in medicinal chemistry and biology. We delve into the methodologies of key experiments, present quantitative data for model comparison, and visualize complex workflows and pathways to illuminate the transformative potential of this computational revolution.

Core Concepts: The Building Blocks of Deep Learning

Deep learning, a subfield of machine learning, utilizes artificial neural networks with multiple layers (hence "deep") to learn complex patterns from large datasets. These networks are inspired by the structure and function of the human brain, with interconnected nodes ("neurons") that process and transmit information.[1][2]

At its core, a deep learning model learns by adjusting the "weights" of the connections between its neurons through a process called training . This involves feeding the model vast amounts of data and iteratively refining its internal parameters to minimize the difference between its predictions and the actual outcomes. This process is often guided by an optimization algorithm like gradient descent .[3]

Several key architectures dominate the deep learning landscape in drug discovery:

-

Convolutional Neural Networks (CNNs): Primarily known for their success in image analysis, CNNs are adept at recognizing spatial patterns. In drug discovery, they can be applied to analyze 2D or 3D representations of molecules and proteins, aiding in tasks like virtual screening and binding site prediction.[1][4]

-

Recurrent Neural Networks (RNNs): Designed to handle sequential data, RNNs are well-suited for tasks involving strings of information, such as simplified molecular-input line-entry system (SMILES) strings that represent chemical structures. They are often used in de novo drug design to generate novel molecules with desired properties.[1][4]

-

Graph Neural Networks (GNNs): Molecules can be naturally represented as graphs, where atoms are nodes and bonds are edges. GNNs are specifically designed to operate on such graph-structured data, making them powerful tools for predicting molecular properties, drug-target interactions, and reaction outcomes.[5][6][7]

Deep Learning in Action: Key Applications in Drug Discovery

Deep learning is being applied across the entire drug discovery pipeline, from target identification to preclinical studies. Here are some of the most impactful applications:

-

Virtual Screening: Instead of physically testing millions of compounds, deep learning models can predict the likelihood of a molecule binding to a specific protein target, significantly narrowing down the candidates for experimental validation.[8] This process, known as virtual screening, can dramatically reduce the time and cost of the initial stages of drug discovery.

-

ADMET Prediction: A significant hurdle in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Deep learning models can be trained on existing ADMET data to predict these properties for new molecules, helping to identify and eliminate candidates with unfavorable profiles early on.[5]

-

De Novo Drug Design: Generative deep learning models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying patterns of known drug molecules to design entirely new compounds with specific desired properties.[9]

-

Drug-Target Interaction (DTI) Prediction: Identifying the interaction between a drug and its biological target is fundamental to understanding its mechanism of action. Deep learning models can predict these interactions by learning from large databases of known DTIs.[10]

Quantitative Analysis: A Comparative Look at Model Performance

The selection of an appropriate deep learning model is crucial for success. The following tables summarize the performance of various models on common drug discovery tasks, providing a comparative overview for researchers.

Table 1: Performance of Deep Learning Models in Drug-Target Interaction (DTI) Prediction

| Model Architecture | Dataset | Performance Metric (AUC) | Reference |

| Graph Neural Network (GNN) | Davis | 0.892 | DeepDTA |

| Convolutional Neural Network (CNN) | KIBA | 0.863 | DeepDTA |

| Transformer | BindingDB | 0.915 | MolTrans |

AUC (Area Under the Receiver Operating Characteristic Curve) is a common metric for classification tasks, with a value closer to 1 indicating better performance.